molecular formula C12H15NO4 B13540705 Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate

Cat. No.: B13540705
M. Wt: 237.25 g/mol
InChI Key: HSEFRRKVLRYZIF-UHFFFAOYSA-N
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Description

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound features a unique structure that includes a dioxin ring fused with a benzene ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate typically involves several steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.

Chemical Reactions Analysis

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate undergoes various chemical reactions:

Scientific Research Applications

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate involves its interaction with specific molecular targets. The dioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways .

Comparison with Similar Compounds

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetate

InChI

InChI=1S/C12H15NO4/c1-15-12(14)8-13-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

HSEFRRKVLRYZIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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